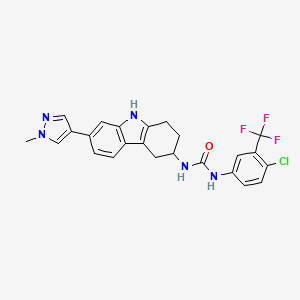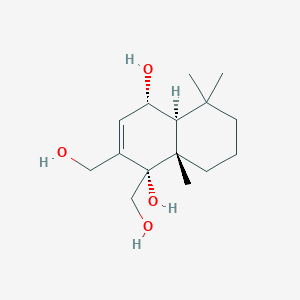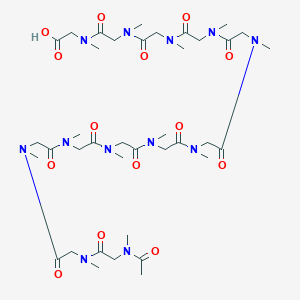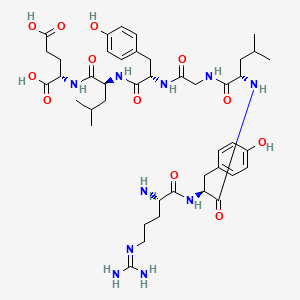
Arg-Tyr-Leu-Gly-Tyr-Leu-Glu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Arg-Tyr-Leu-Gly-Tyr-Leu-Glu is a peptide composed of seven amino acids: arginine, tyrosine, leucine, glycine, tyrosine, leucine, and glutamic acid. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like Arg-Tyr-Leu-Gly-Tyr-Leu-Glu typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptides.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like Arg-Tyr-Leu-Gly-Tyr-Leu-Glu can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tyrosine and methionine.
Reduction: Disulfide bonds between cysteine residues can be reduced.
Substitution: Amino acids can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various amino acid derivatives.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like Arg-Tyr-Leu-Gly-Tyr-Leu-Glu are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation, stability, and reactivity.
Biology
In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine
Peptides have therapeutic potential and can be used in drug development. They can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food and nutraceutical products.
Mecanismo De Acción
The mechanism by which Arg-Tyr-Leu-Gly-Tyr-Leu-Glu exerts its effects depends on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the peptide’s specific function.
Comparación Con Compuestos Similares
Similar Compounds
Tyr-Leu-Gly-Ala-Lys: Another peptide with antioxidant properties.
Gly-Gly-Leu-Glu-Pro-Ile-Asn-Phe-Gln: A peptide identified from food-derived protein hydrolysates.
Uniqueness
Arg-Tyr-Leu-Gly-Tyr-Leu-Glu is unique in its specific sequence and the resulting biological activities. Its combination of amino acids can confer distinct properties, such as binding affinity to specific receptors or enzymes, which may not be present in other peptides.
Conclusion
This compound is a peptide with significant potential in various scientific and industrial applications. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C43H64N10O12 |
|---|---|
Peso molecular |
913.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C43H64N10O12/c1-23(2)18-31(52-41(63)34(21-26-9-13-28(55)14-10-26)51-37(59)29(44)6-5-17-47-43(45)46)38(60)48-22-35(56)49-33(20-25-7-11-27(54)12-8-25)40(62)53-32(19-24(3)4)39(61)50-30(42(64)65)15-16-36(57)58/h7-14,23-24,29-34,54-55H,5-6,15-22,44H2,1-4H3,(H,48,60)(H,49,56)(H,50,61)(H,51,59)(H,52,63)(H,53,62)(H,57,58)(H,64,65)(H4,45,46,47)/t29-,30-,31-,32-,33-,34-/m0/s1 |
Clave InChI |
KZPMXRDAPJXTRU-CVUOCSEZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


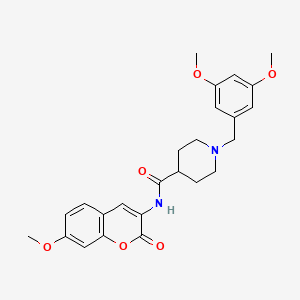
![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)
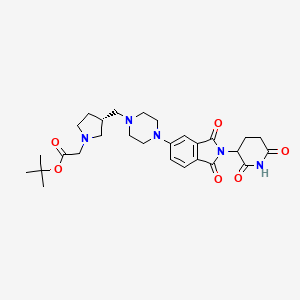

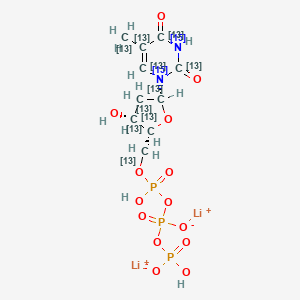
![2-[[(8S)-3-chloro-2-[(2,4-dichlorophenyl)methoxy]-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12372610.png)
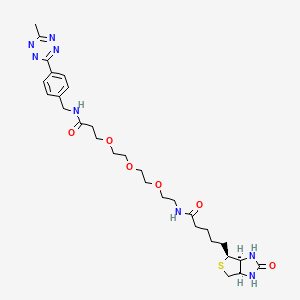


![4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide](/img/structure/B12372640.png)
![8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide](/img/structure/B12372641.png)
